molecular formula C20H17N3O4S B4009835 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B4009835
M. Wt: 395.4 g/mol
InChI Key: TUUBHSMOGCUWRT-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a pyrrolidinone moiety, and a hydroxyethyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the benzothiazole intermediate with succinic anhydride to form the pyrrolidinone ring.

    Attachment of the Hydroxyethyl Group: The final step includes the reaction of the intermediate with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine derivative.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of nitrated or halogenated benzothiazole derivatives.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide has several applications in scientific research:

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Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c24-11-10-22(14-4-2-1-3-5-14)19(27)13-6-7-15-16(12-13)28-20(21-15)23-17(25)8-9-18(23)26/h1-7,12,24H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUBHSMOGCUWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=NC3=C(S2)C=C(C=C3)C(=O)N(CCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Reactant of Route 2
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2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Reactant of Route 3
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Reactant of Route 4
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide

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